molecular formula C10H6ClF3O2 B8107439 (Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid

(Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid

Cat. No.: B8107439
M. Wt: 250.60 g/mol
InChI Key: AYEXJTPCTYVZOA-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid is an organic compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group attached to an acrylic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid typically involves the trifluoromethylation of carbon-centered radical intermediates. One common method is the radical trifluoromethylation of alkenes using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under photochemical or thermal conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

Major Products:

Scientific Research Applications

(Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes, influencing its biological activity .

Comparison with Similar Compounds

  • (Z)-2-(Trifluoromethyl)-3-(4-bromophenyl)acrylic acid
  • (Z)-2-(Trifluoromethyl)-3-(4-fluorophenyl)acrylic acid
  • (Z)-2-(Trifluoromethyl)-3-(4-methylphenyl)acrylic acid

Comparison:

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-(trifluoromethyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)5-8(9(15)16)10(12,13)14/h1-5H,(H,15,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEXJTPCTYVZOA-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C(=O)O)\C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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